1-Bromo-3,5-bis(trifluoromethyl)benzene
Description
Significance of Aryl Halides in Synthetic Chemistry
Aryl halides are a class of organic compounds where a halogen atom is directly bonded to an aromatic ring. They are of paramount importance in synthetic chemistry due to their versatility as precursors for a vast array of organic transformations. The carbon-halogen bond in aryl halides can be readily activated by transition metal catalysts, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is the cornerstone of numerous cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are indispensable tools in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and polymers. The nature of the halogen atom influences the reactivity of the aryl halide, with the reactivity generally increasing from fluorine to iodine.
The Unique Role of Fluorinated Aromatics in Modern Chemical Science
The introduction of fluorine atoms into aromatic compounds dramatically alters their physical, chemical, and biological properties. Fluorine is the most electronegative element, and its incorporation can lead to increased metabolic stability, enhanced lipophilicity, and improved binding affinity of molecules to biological targets. The trifluoromethyl group (-CF₃), in particular, is a key substituent in medicinal chemistry. It is a strong electron-withdrawing group that can significantly influence the acidity or basicity of nearby functional groups and is known to enhance the bioavailability of drug candidates. In materials science, fluorinated aromatics are utilized for their unique electronic and thermal properties, finding applications in the development of liquid crystals, polymers, and other advanced materials.
Historical Context of 3,5-Bis(trifluoromethyl)bromobenzene Research and Development
The development of 3,5-bis(trifluoromethyl)bromobenzene has been closely tied to the growing demand for specialized fluorinated building blocks in the pharmaceutical industry. A key milestone in its history is highlighted in a 1999 patent, which described a process for its preparation. google.com This patent emphasized the compound's role as a crucial intermediate in the synthesis of substance P (neurokinin-1) receptor antagonists, a class of drugs with potential applications in treating inflammatory diseases, psychiatric disorders, and emesis. google.com
The synthesis of 3,5-bis(trifluoromethyl)bromobenzene is typically achieved through the bromination of 1,3-bis(trifluoromethyl)benzene (B1330116). google.com Various brominating agents have been employed, including N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH), often in the presence of a strong acid like sulfuric acid. google.com The 1999 patent specifically detailed an improved process using a mixture of sulfuric acid and acetic acid to enhance the regioselectivity and yield of the desired product, minimizing the formation of isomeric and bis-brominated byproducts. google.com This development was significant as it provided a more efficient and scalable route to this important intermediate, facilitating its broader use in research and development. google.com
Current Research Landscape and Future Directions for 3,5-Bis(trifluoromethyl)bromobenzene
The current research landscape for 3,5-bis(trifluoromethyl)bromobenzene continues to be dominated by its application in medicinal chemistry. It remains a key starting material for the synthesis of complex pharmaceutical intermediates. For instance, it has been utilized in the synthesis of novel pyrazole (B372694) derivatives that have shown potent activity as growth inhibitors of drug-resistant bacteria. mdpi.com This highlights its ongoing importance in the quest for new antimicrobial agents.
Beyond its established role, 3,5-bis(trifluoromethyl)bromobenzene is also finding applications in other areas of chemical synthesis. It is used to prepare the tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ion, a weakly coordinating anion that serves as a stabilizing counterion for highly electrophilic organic and organometallic cations. chemicalbook.comsigmaaldrich.com This has implications for the development of new catalysts and reactive intermediates.
Looking ahead, the unique electronic properties of the 3,5-bis(trifluoromethyl)phenyl moiety suggest that this compound will continue to be a valuable tool for researchers. Future directions for its use may include:
Materials Science: The incorporation of the 3,5-bis(trifluoromethyl)phenyl group into polymers or organic electronic materials could lead to novel materials with enhanced thermal stability, specific electronic properties, or tailored solubility.
Catalysis: Its use in the design of new ligands and catalysts is an emerging area. The electron-withdrawing nature of the trifluoromethyl groups can be exploited to fine-tune the electronic properties of metal centers in catalysts, potentially leading to new and more efficient catalytic systems. rsc.org
Agrochemicals: The structural motifs present in 3,5-bis(trifluoromethyl)bromobenzene are also found in some agrochemicals, suggesting potential for its use in the development of new pesticides and herbicides.
Structure
2D Structure
Properties
IUPAC Name |
1-bromo-3,5-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C8H3BrF6/c9-6-2-4(7(10,11)12)1-5(3-6)8(13,14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVCVIHEBDJTCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186471 | |
| Record name | 1-Bromo-3,5-bis(trifluoromethyl)benzene | |
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Molecular Weight |
293.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328-70-1 | |
| Record name | 1-Bromo-3,5-bis(trifluoromethyl)benzene | |
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| Record name | 1-Bromo-3,5-bis(trifluoromethyl)benzene | |
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| Record name | 1-Bromo-3,5-bis(trifluoromethyl)benzene | |
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| Record name | 1-bromo-3,5-bis(trifluoromethyl)benzene | |
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Synthetic Methodologies and Process Development of 3,5 Bis Trifluoromethyl Bromobenzene
Established Synthetic Routes to 3,5-Bis(trifluoromethyl)bromobenzene
The primary and most well-documented method for the synthesis of 3,5-Bis(trifluoromethyl)bromobenzene involves the direct bromination of 1,3-Bis(trifluoromethyl)benzene (B1330116). This electrophilic aromatic substitution reaction has been optimized by exploring various brominating agents, solvent systems, and reaction conditions to maximize the yield of the desired 3,5-isomer and minimize the formation of byproducts. google.com
Bromination of 1,3-Bis(trifluoromethyl)benzene
The bromination of 1,3-Bis(trifluoromethyl)benzene is a highly regioselective reaction, favoring the substitution at the C-5 position due to the meta-directing effect of the two trifluoromethyl groups. The key to a successful synthesis lies in the choice of the brominating agent and the reaction medium. google.comgoogle.com
N-Bromosuccinimide (NBS) is a widely used reagent for benzylic and allylic brominations via a radical pathway, as seen in the Wohl-Ziegler reaction. wikipedia.org However, under acidic conditions, it can also serve as an electrophilic brominating agent for aromatic compounds. nsf.gov In the synthesis of 3,5-Bis(trifluoromethyl)bromobenzene, NBS is a preferred brominating agent. google.comgoogle.com The reaction is typically carried out in a strong acid solvent system. google.com
1,3-Dibromo-5,5-dimethylhydantoin (B127087) (DBH) is another effective and preferred brominating agent for the synthesis of 3,5-Bis(trifluoromethyl)bromobenzene from 1,3-bis(trifluoromethyl)benzene. google.comgoogle.com In some instances, DBH is considered more preferable than NBS. google.comgoogle.com It is a stable, solid reagent that offers advantages in handling and is effective for the bromination of electron-deactivated aromatic rings. google.comresearchgate.net The use of DBH in a mixture of sulfuric acid and acetic acid provides high yields of the desired product. researchgate.net
The following table summarizes a comparative study of brominating agents for the synthesis of 3,5-Bis(trifluoromethyl)bromobenzene.
| Brominating Agent | Solvent System | Yield (%) | Isomeric and Bis-brominated Byproducts (%) | Reference |
| N-Bromosuccinimide (NBS) | Sulfuric Acid/Trifluoroacetic Acid | ~90 | 5-10 | google.com |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBH) | Sulfuric Acid/Trifluoroacetic Acid | ~90 | 5-10 | google.com |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBH) | Sulfuric Acid/Acetic Acid | 93.7 | 2.0 | google.com |
The choice of solvent is critical in the bromination of 1,3-Bis(trifluoromethyl)benzene. A mixture of sulfuric acid and acetic acid is a highly effective solvent system. google.comgoogle.com The use of acetic acid increases the solubility of the starting material, 1,3-Bis(trifluoromethyl)benzene, in the reaction mixture. google.comgoogle.com This enhanced solubilization leads to a more homogeneous reaction environment, which in turn increases the regioselectivity of the bromination and makes the reaction less sensitive to stirring parameters. google.comgoogle.com Glacial acetic acid acts as a polar solvent that can stabilize the Wheland intermediate formed during the electrophilic substitution. stackexchange.comaskfilo.com The use of this mixed solvent system also helps to avoid the consumption of the product by excess brominating reagent. google.com
The temperature and stirring rate are crucial parameters that need to be controlled to ensure a high yield and selectivity of the bromination reaction.
Temperature: The reaction temperature is carefully controlled, with a preferred range between 10 and 70°C. google.comgoogle.com A more optimal range is between 40 and 50°C, with the most preferred temperature being approximately 45°C. google.comgoogle.com
Stirring Rate: The reaction is a two-phase system, and the rate of agitation significantly impacts the reaction's rate and selectivity. google.com Insufficient stirring leads to a slower and less selective bromination, with an increased formation of bis-brominated byproducts. google.comgoogle.com A high rate of mixing improves the interaction between the phases, leading to a more efficient and selective reaction. google.com
The table below illustrates the effect of reaction conditions on the synthesis of 3,5-Bis(trifluoromethyl)bromobenzene.
| Parameter | Condition | Outcome | Reference |
| Temperature | 45°C | Optimal yield and selectivity | google.comgoogle.com |
| Stirring Rate | Low | Slower, less selective bromination | google.com |
| Stirring Rate | High | Increased solubilization, improved regioselectivity | google.com |
Alternative Synthetic Strategies
While the direct bromination of 1,3-Bis(trifluoromethyl)benzene is the most common route, other strategies can be envisioned. For instance, an alternative approach involves the use of N-bromoisocyanuric acid in a strong acid solvent. google.com This method is designed to selectively brominate the desired position on the benzene (B151609) ring while avoiding the hydrolysis of the trifluoromethyl groups and the use of expensive or difficult-to-handle reagents. google.com
Green Chemistry Approaches and Sustainable Synthesis of 3,5-Bis(trifluoromethyl)bromobenzene
The examination of current synthetic routes for 3,5-bis(trifluoromethyl)bromobenzene through the lens of green chemistry principles reveals areas for potential improvement in sustainability. The established methods, while efficient in terms of yield, rely on the use of strong acids like sulfuric acid and halogenated reagents, which present environmental and safety challenges in terms of handling and waste disposal.
To enhance the green profile of 3,5-bis(trifluoromethyl)bromobenzene synthesis, several principles of green chemistry could be applied. The development of a catalytic bromination process would be a significant advancement, as it could reduce the stoichiometric use of harsh reagents. While current methods are catalytic in the acid, the development of a solid acid catalyst or a recyclable catalytic system could simplify purification and minimize acidic waste streams.
Furthermore, exploring alternative, less hazardous solvent systems to replace or reduce the volume of strong acids would be a key area of research. Although acetic acid has been shown to improve the process, investigating the use of ionic liquids or supercritical fluids as reaction media could offer environmental benefits.
Atom economy is another critical aspect. The current processes, while having high yields, may not have optimal atom economy due to the nature of the brominating agents used. The development of synthetic pathways that incorporate the bromine atom more efficiently, with fewer byproducts, would be a significant step towards a more sustainable synthesis. While solvent-free reactions have been explored for derivatives of this compound, their application to the primary synthesis of 3,5-bis(trifluoromethyl)bromobenzene has not been extensively reported and represents a promising avenue for future research.
Scale-Up Considerations and Industrial Synthesis of 3,5-Bis(trifluoromethyl)bromobenzene
The industrial production of 3,5-bis(trifluoromethyl)bromobenzene necessitates a process that is not only high-yielding but also robust, cost-effective, and amenable to large-scale manufacturing. google.comgoogle.com The transition from laboratory-scale synthesis to industrial production introduces several critical considerations that must be addressed to ensure efficiency and safety.
A key factor in the successful scale-up of the synthesis of 3,5-bis(trifluoromethyl)bromobenzene is the use of readily available and economically viable reagents. google.com The selection of 1,3-bis(trifluoromethyl)benzene as the starting material and the use of common brominating agents like DBH in a sulfuric and acetic acid medium are indicative of a process designed for large-scale application. google.com
Process control is paramount in an industrial setting. The exothermic nature of the bromination reaction requires careful temperature management to prevent runaway reactions and the formation of undesirable byproducts. google.com The rate of addition of the brominating agent and efficient mixing are also critical parameters that are optimized for large-scale reactors to ensure consistent product quality and yield. google.comgoogle.com It has been noted that insufficient stirring can lead to a decrease in the reaction rate and an increase in the formation of isomeric and poly-brominated impurities. google.com
The choice of a sulfuric acid and acetic acid solvent system has been highlighted as a significant improvement for scale-up, as it leads to more consistent yields compared to earlier methods that used sulfuric acid alone. google.com This mixture enhances the solubility of the reactants, leading to a more controlled and selective reaction. google.com The ability to use the crude product directly in subsequent steps without the need for distillation can also offer significant advantages in terms of throughput and cost on an industrial scale. google.com
Below is a table summarizing key parameters for the industrial synthesis of 3,5-Bis(trifluoromethyl)bromobenzene:
| Parameter | Industrial Consideration | Rationale |
| Starting Material | 1,3-Bis(trifluoromethyl)benzene | Readily available and cost-effective precursor. google.com |
| Brominating Agent | 1,3-Dibromo-5,5-dimethylhydantoin (DBH) | Preferred for its efficiency and handling characteristics on a large scale. google.com |
| Solvent System | Sulfuric Acid and Acetic Acid | Improves reactant solubility, leading to higher and more consistent yields. google.com |
| Temperature Control | 40-50°C | Critical for managing the exothermic reaction and minimizing byproduct formation. google.comgoogle.com |
| Mixing | Vigorous and controlled | Essential for ensuring reaction homogeneity and preventing localized overheating and side reactions. google.com |
| Work-up | Aqueous wash | Simplifies initial purification and removal of acidic residues. google.com |
Purification Techniques and Yield Optimization for 3,5-Bis(trifluoromethyl)bromobenzene
The purification of 3,5-bis(trifluoromethyl)bromobenzene is a critical step in obtaining a product of high purity, which is often required for its use as an intermediate in the pharmaceutical industry. The purification strategy is closely linked to the reaction conditions and the profile of impurities generated during the synthesis.
Following the bromination reaction, the typical work-up procedure involves quenching the reaction mixture with cold water. google.com This step serves to dilute the strong acid and precipitate the crude product. The organic layer, containing the desired 3,5-bis(trifluoromethyl)bromobenzene, is then separated. To remove any residual acidic impurities, the organic phase is washed with an aqueous base, such as sodium hydroxide (B78521) solution. google.com
For many applications, the product obtained after this initial work-up may be of sufficient purity to be used directly in the next synthetic step. google.com However, when a higher degree of purity is required, further purification techniques can be employed. These methods include:
Distillation: Fractional distillation under reduced pressure can be used to separate the product from impurities with different boiling points.
Crystallization: If the product is a solid at a certain temperature, crystallization from a suitable solvent can be an effective method for purification.
Chromatography: For very high purity requirements, column chromatography, using either normal or reverse-phase silica (B1680970) gel, can be utilized to separate the desired product from closely related impurities. google.com
Yield optimization is a primary goal in the process development of 3,5-bis(trifluoromethyl)bromobenzene. The use of a mixed solvent system of sulfuric acid and acetic acid has been a key development in achieving higher and more consistent yields, often in the range of 90% or greater. google.com This is a significant improvement over earlier methods that were prone to inconsistent results. google.com
The formation of byproducts, such as isomeric and di-brominated species, is a major factor affecting the yield of the desired product. The optimized reaction conditions, including the choice of brominating agent, solvent system, temperature, and mixing, are all crucial in minimizing the formation of these impurities. google.com For instance, a well-controlled reaction can limit the total amount of isomeric byproducts to as low as 2.0 mol %. google.com
The following table outlines common impurities and the methods used to minimize their formation and remove them during purification:
| Impurity | Formation | Minimization and Removal |
| Isomeric Bromides | Non-selective bromination at other positions on the aromatic ring. | Optimized reaction conditions (solvent, temperature) to enhance regioselectivity. google.com Removal via distillation or chromatography. google.com |
| Di-brominated Byproducts | Over-bromination of the starting material or product. | Control of stoichiometry of the brominating agent and reaction time. google.com Removal via distillation or chromatography. google.com |
| Unreacted Starting Material | Incomplete reaction. | Ensuring sufficient reaction time and temperature. Removal via distillation. google.com |
| Acidic Residues | Carryover from the reaction solvent. | Aqueous work-up with a base wash. google.com |
Advanced Reactivity and Mechanistic Studies of 3,5 Bis Trifluoromethyl Bromobenzene
Nucleophilic Aromatic Substitution (SNAr) Reactions involving 3,5-Bis(trifluoromethyl)bromobenzene
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class in organic chemistry for the formation of new bonds to an aromatic ring. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.comsigmaaldrich.com The presence of strong electron-withdrawing groups on the aromatic ring is crucial for stabilizing this intermediate and thus facilitating the reaction. sigmaaldrich.com
The structure of 3,5-bis(trifluoromethyl)bromobenzene, with two powerful trifluoromethyl groups situated meta to the bromine leaving group, renders the aromatic ring highly electron-deficient. masterorganicchemistry.com This electronic characteristic makes it an excellent candidate for SNAr reactions. Nucleophiles can attack the carbon atom bearing the bromine, leading to the substitution of the bromide ion.
While the trifluoromethyl groups are not in the ideal ortho or para positions for maximum resonance stabilization of the negative charge in the Meisenheimer intermediate, their strong inductive electron-withdrawing effect still significantly activates the ring towards nucleophilic attack. sigmaaldrich.commasterorganicchemistry.com Reactions with various nucleophiles, such as alkoxides, thiolates, and amines, can be envisioned, leading to the formation of a diverse array of substituted aromatic products. A general procedure for the SNAr of aryl halides with dimethylamine (B145610), for instance, involves the hydroxide-assisted thermal decomposition of N,N-dimethylformamide (DMF) to generate the dimethylamine nucleophile in situ. nih.gov Such conditions are often tolerant of various functional groups. nih.gov
A representative SNAr reaction is the substitution with an alkoxide:

| Reactant | Nucleophile | Product |
| 3,5-Bis(trifluoromethyl)bromobenzene | Sodium Methoxide | 1-methoxy-3,5-bis(trifluoromethyl)benzene |
Cross-Coupling Reactions Utilizing 3,5-Bis(trifluoromethyl)bromobenzene as a Precursor
3,5-Bis(trifluoromethyl)bromobenzene is a widely used precursor in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst.
Palladium-Catalyzed Cross-Coupling Reactions
The high reactivity of the carbon-bromine bond in 3,5-bis(trifluoromethyl)bromobenzene, coupled with the electron-deficient nature of the aromatic ring, makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. A study on the Suzuki-Miyaura cross-coupling of benzylic carbonates with arylboronic acids utilized a palladium catalyst generated in situ from [Pd(η3-C3H5)Cl]2 and 1,5-bis(diphenylphosphino)pentane (B1273038) (DPPPent), achieving high yields of the corresponding diarylmethanes. nih.gov While this study does not specifically use 3,5-bis(trifluoromethyl)bromobenzene, the conditions provide a good starting point for its application.
A typical Suzuki-Miyaura coupling reaction is outlined below:
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| 3,5-Bis(trifluoromethyl)bromobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water | 3,5-Bis(trifluoromethyl)biphenyl |
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. A study on the Heck reaction of 3-bromoindazoles under ball-milling conditions demonstrated the successful coupling with various olefins in good to excellent yields. beilstein-journals.org The reaction conditions often employ a palladium catalyst such as Pd(OAc)₂ with a phosphine (B1218219) ligand.
An illustrative Heck coupling reaction is as follows:
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| 3,5-Bis(trifluoromethyl)bromobenzene | Butyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | Butyl 3-(3,5-bis(trifluoromethyl)phenyl)acrylate |
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. rsc.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. rsc.org A study on the Sonogashira coupling of phenylacetylene (B144264) with aryl halides demonstrated good yields with bromobenzene (B47551) after an extended reaction time. researchgate.net
A representative Sonogashira coupling is shown below:
| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Product |
| 3,5-Bis(trifluoromethyl)bromobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 1,3-Bis(trifluoromethyl)-5-(phenylethynyl)benzene |
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines. The reaction is catalyzed by palladium complexes with bulky, electron-rich phosphine ligands. Research has shown the successful amination of 3,5-bis(trifluoromethyl)bromobenzene with various anilines. For instance, the reaction with 4-methoxyaniline in the presence of a palladium catalyst and a suitable phosphine ligand proceeds in high yield.
A specific example of a Buchwald-Hartwig amination is detailed in the table below:
| Reactant 1 | Reactant 2 | Catalyst Precursor | Ligand | Base | Solvent | Product | Yield |
| 3,5-Bis(trifluoromethyl)bromobenzene | 4-Methoxyaniline | Pd₂(dba)₃ | tBuXPhos | NaOtBu | Toluene | N-(4-Methoxyphenyl)-3,5-bis(trifluoromethyl)aniline | 99% |
This reaction highlights the utility of 3,5-bis(trifluoromethyl)bromobenzene as a versatile building block in the synthesis of complex organic molecules.
Copper-Catalyzed Cross-Coupling Reactions
Copper-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and 3,5-bis(trifluoromethyl)bromobenzene is a particularly suitable substrate for such transformations. The presence of two strongly electron-withdrawing trifluoromethyl groups activates the aryl bromide towards reactions that are often challenging with electron-rich or neutral aryl halides. wikipedia.org
One of the foundational copper-promoted reactions is the Ullmann condensation, which traditionally involves the coupling of an aryl halide with a nucleophile (like an alcohol, amine, or thiol) at high temperatures using stoichiometric amounts of copper metal. wikipedia.orgorganic-chemistry.org Modern iterations have evolved to use catalytic amounts of soluble copper complexes, often supported by ligands, which allow for milder reaction conditions. wikipedia.org For electron-deficient aryl bromides such as 3,5-bis(trifluoromethyl)bromobenzene, these couplings are more facile. wikipedia.orgrsc.org
Recent methodologies have focused on the copper-catalyzed cross-coupling of organoboron reagents (a variation of the Suzuki-Miyaura reaction) with electron-deficient aryl bromides. rsc.org These methods are significant due to the low cost and low toxicity of copper compared to palladium. rsc.org The proposed mechanism for these reactions often involves the formation of an aryl-copper intermediate via transmetalation with the organoboron reagent, which then reacts with the aryl halide. rsc.org
The general conditions for these reactions are summarized in the table below.
Table 1: General Conditions for Copper-Catalyzed Cross-Coupling of Aryl Bromides
| Parameter | Typical Conditions |
|---|---|
| Copper Source | Copper metal powder (traditional), Cu(I) salts (e.g., CuI, CuCl), Cu(II) salts |
| Ligands | Diamines, Acetylacetonate, Xantphos |
| Nucleophile | Alcohols (phenols), amines, thiols, organoboronic acids/esters |
| Solvent | High-boiling polar solvents (e.g., DMF, NMP, Nitrobenzene) |
| Temperature | Often elevated (>150 °C), though modern catalytic systems can operate at lower temperatures |
This table presents generalized data for copper-catalyzed reactions involving aryl bromides.
Iron-Catalyzed Reductive Cross-Coupling Reactions
Iron catalysis has emerged as an economical, abundant, and non-toxic alternative to palladium and nickel for cross-coupling reactions. princeton.eduumd.edu Iron-catalyzed reductive cross-coupling reactions typically involve the union of two electrophiles, such as an aryl halide and an alkyl halide, in the presence of a stoichiometric reductant. More commonly, the term is also used for Kumada-type couplings between an organometallic reagent (e.g., a Grignard reagent) and an organic halide. researchgate.netnsf.gov
The application of iron catalysis is particularly valuable for coupling partners prone to side reactions like β-hydride elimination. researchgate.net Research has demonstrated the effectiveness of iron catalysts, such as tris(acetylacetonato)iron(III) (Fe(acac)₃), in coupling aryl Grignard reagents with alkyl halides. researchgate.net While specific studies focusing exclusively on 3,5-bis(trifluoromethyl)bromobenzene are not prevalent, its Grignard derivative, 3,5-bis(trifluoromethyl)phenylmagnesium bromide, is an ideal candidate for such iron-catalyzed processes.
Mechanistic studies suggest that these reactions can proceed through various iron oxidation states, with the active catalytic species potentially being a low-valent iron complex. researchgate.net The development of multicomponent radical cascade reactions catalyzed by iron further expands the utility of this methodology, allowing for the formation of complex molecular architectures from simple precursors. nih.govnih.gov
Table 2: Key Features of Iron-Catalyzed Cross-Coupling Reactions
| Feature | Description |
|---|---|
| Catalyst | Iron salts are inexpensive, abundant, and have low toxicity compared to palladium. princeton.edu |
| Common Catalysts | Fe(acac)₃, FeCl₃, Fe(OAc)₂ |
| Reaction Types | Kumada (Grignard), Negishi (Organozinc), Suzuki (Organoboron). princeton.edu |
| Challenges | Competing homocoupling and β-hydride elimination can be significant side reactions. princeton.edu |
| Solvents | Traditionally uses reprotoxic solvents like N-methyl-2-pyrrolidone (NMP), but greener alternatives are being developed. nsf.gov |
This table summarizes general characteristics of iron-catalyzed cross-coupling reactions.
Formation and Reactivity of Organometallic Derivatives of 3,5-Bis(trifluoromethyl)bromobenzene
The transformation of 3,5-bis(trifluoromethyl)bromobenzene into its organometallic derivatives, primarily the Grignard and organolithium reagents, is fundamental to its application in synthesis. These derivatives act as potent nucleophiles, enabling the formation of new carbon-carbon bonds.
Grignard Reagent Formation: 3,5-Bis(trifluoromethyl)phenylmagnesium Bromide
The Grignard reagent, 3,5-bis(trifluoromethyl)phenylmagnesium bromide, is a key intermediate prepared from 3,5-bis(trifluoromethyl)bromobenzene. google.comorgsyn.org Its formation allows the highly electron-deficient aryl ring to function as a nucleophile in reactions with various electrophiles, such as in the synthesis of 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one by reaction with acetic anhydride. google.comorgsyn.org
Safety Considerations and Handling of Grignard Reagents
Standard handling procedures for Grignard reagents require the strict exclusion of moisture and air, as they are highly reactive and can decompose violently upon contact with water. miracosta.edumnstate.edu Reactions should be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon). miracosta.eduthermofisher.com The solvents used, typically ethers, are extremely flammable and can form explosive peroxides upon storage. thermofisher.comutsi.edu Therefore, ignition sources must be eliminated, and appropriate personal protective equipment (PPE), including safety glasses, face shields, and flame-resistant gloves, must be worn. miracosta.eduutsi.edu
Crucially, trifluoromethyl-substituted phenyl Grignard reagents, including 3,5-bis(trifluoromethyl)phenylmagnesium bromide, present an exceptional and severe safety hazard. orgsyn.orgnih.gov There are documented instances of detonations, one of which resulted in a fatality. orgsyn.org Thermal analysis suggests these reagents can detonate upon loss of contact with the solvent or upon moderate heating. orgsyn.orgnih.gov These runaway exothermic events are a significant risk, necessitating careful temperature control and robust safety protocols during their preparation and use. orgsyn.org
Reaction Conditions and Solvents for Grignard Formation
The preparation of 3,5-bis(trifluoromethyl)phenylmagnesium bromide can be achieved through several methods. The traditional approach involves the direct reaction of 3,5-bis(trifluoromethyl)bromobenzene with magnesium metal in an anhydrous ether solvent. google.com An alternative and often more controlled method is the halogen-magnesium exchange, where the aryl bromide is treated with a more reactive Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) at low temperatures. orgsyn.orgresearchgate.net
Table 3: Synthesis Methods for 3,5-Bis(trifluoromethyl)phenylmagnesium Bromide
| Method | Reagents | Solvent | Temperature | Time | Reference(s) |
|---|---|---|---|---|---|
| Direct Insertion | Mg granules, 3,5-Bis(trifluoromethyl)bromobenzene | Tetrahydrofuran (B95107) (THF) | Reflux | 1-5 hours | google.com |
| Direct Insertion | Mg granules, 3,5-Bis(trifluoromethyl)bromobenzene | Tetrahydrofuran (THF) | 30–35 °C | Not specified | researchgate.net |
| Halogen-Mg Exchange | i-PrMgCl, 3,5-Bis(trifluoromethyl)bromobenzene | Tetrahydrofuran (THF) | -5 to 0 °C | ~1 hour | orgsyn.org |
This table provides an interactive summary of reported conditions for synthesizing the specified Grignard reagent.
Common solvents for Grignard reagent formation include tetrahydrofuran (THF), diethyl ether, diglyme, and methyl t-butyl ether. google.com THF is frequently preferred. google.comorgsyn.org Initiation of the direct insertion reaction can be achieved by adding a small amount of the bromide solution to a refluxing slurry of magnesium in THF. google.com
Lithium-Halogen Exchange Reactions
Lithium-halogen exchange is another powerful method for converting aryl bromides into highly reactive organometallic nucleophiles. This reaction typically involves treating the aryl bromide with an alkyllithium reagent, such as n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi), to form the corresponding aryllithium species. tcnj.edu
For substrates containing electrophilic functional groups, these exchange reactions must be conducted at very low temperatures (e.g., -78 °C to -100 °C) to ensure chemoselectivity and prevent the highly basic alkyllithium reagent from attacking other parts of the molecule. tcnj.edu In the case of 3,5-bis(trifluoromethyl)bromobenzene, the resulting 3,5-bis(trifluoromethyl)phenyllithium is a potent nucleophile. A potential side reaction, particularly with fluorinated aromatic compounds, is the formation of a benzyne (B1209423) intermediate via elimination. reddit.com Modern protocols sometimes employ combinations of reagents, such as i-PrMgCl and n-BuLi, to achieve selective exchange under less cryogenic conditions. nih.gov
Preparation of Highly Fluorinated Borate (B1201080) Anions as Weakly Coordinating Anions
The compound 3,5-bis(trifluoromethyl)bromobenzene is a critical precursor for the synthesis of highly fluorinated borate anions, most notably sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (Na[BArF₂₄]). chemicalbook.comwikipedia.orgsigmaaldrich.com This anion, often abbreviated as [BArF₄]⁻ or "BARF," is renowned for its properties as a weakly coordinating anion. wikipedia.org The large size and the presence of numerous electron-withdrawing trifluoromethyl groups delocalize the negative charge, rendering the anion exceptionally stable and non-coordinating. wikipedia.orgresearchgate.netsigmaaldrich.com These characteristics are highly sought after in catalysis, where the anion can stabilize highly electrophilic cationic metal complexes without interfering in the catalytic cycle. wikipedia.orgsigmaaldrich.com
The primary synthetic route to Na[BArF₂₄] involves the reaction of a Grignard reagent, formed from 3,5-bis(trifluoromethyl)bromobenzene, with sodium tetrafluoroborate (B81430) (NaBF₄). chemicalbook.comwikipedia.org The Grignard reagent, 3,5-bis(trifluoromethyl)phenylmagnesium bromide, is prepared in a solvent like diethyl ether or tetrahydrofuran. chemicalbook.comsigmaaldrich.com This organometallic intermediate is then reacted with NaBF₄, where the four aryl groups displace the fluoride (B91410) ions on the boron atom. chemicalbook.comwikipedia.org
A detailed synthetic procedure involves the slow, dropwise addition of 3,5-bis(trifluoromethyl)bromobenzene to magnesium turnings in diethyl ether, sometimes initiated with a small amount of dibromoethane. chemicalbook.com Once the Grignard reagent is formed, it is reacted with NaBF₄. chemicalbook.comwikipedia.org The reaction is typically exothermic and proceeds overnight. chemicalbook.com A safe and convenient modification of this preparation utilizes a magnesium-bromine exchange reaction, avoiding the use of metallic magnesium. researchgate.net The workup procedure involves quenching the reaction with an aqueous sodium carbonate solution, followed by extraction with diethyl ether and purification by azeotropic distillation with toluene to remove water, yielding the product as a colorless solid. chemicalbook.com
Table 1: Synthesis of Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate
| Reactants | Reagents/Solvents | Key Conditions | Product |
|---|---|---|---|
| 3,5-Bis(trifluoromethyl)bromobenzene, Magnesium | Diethyl ether, Dibromoethane (initiator) | Flame-dried glassware under argon atmosphere | 3,5-Bis(trifluoromethyl)phenylmagnesium bromide |
Electrophilic Aromatic Substitution Reactions on 3,5-Bis(trifluoromethyl)bromobenzene Derivatives
The reactivity of the aromatic ring in 3,5-bis(trifluoromethyl)bromobenzene and its precursors is heavily influenced by the presence of the two trifluoromethyl (CF₃) groups. These groups are strongly electron-withdrawing, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. youtube.com This deactivation means that harsher reaction conditions are typically required compared to benzene itself. youtube.comalevelh2chemistry.com Furthermore, the CF₃ groups are meta-directors, meaning that incoming electrophiles will preferentially add to the positions meta to them. youtube.com
A prime example of an electrophilic aromatic substitution reaction in this context is the synthesis of 3,5-bis(trifluoromethyl)bromobenzene itself, starting from 1,3-bis(trifluoromethyl)benzene (B1330116). google.comgoogle.com The bromination is achieved by treating 1,3-bis(trifluoromethyl)benzene with a brominating agent in the presence of a strong acid. google.com Common brominating agents for this transformation include N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH). google.com The reaction is typically carried out in a mixture of sulfuric acid and acetic acid. google.comgoogle.com The use of this acid mixture and a high stirring rate enhances the solubilization of the starting material and improves the regioselectivity, leading to higher yields of the desired 3,5-isomer and minimizing the formation of other isomers and poly-brominated byproducts. google.com The reaction mechanism involves the generation of an electrophilic bromine species, which is then attacked by the electron-deficient aromatic ring. masterorganicchemistry.comlibretexts.org
Table 2: Electrophilic Bromination of 1,3-Bis(trifluoromethyl)benzene
| Starting Material | Brominating Agent | Acid/Solvent System | Temperature | Product |
|---|---|---|---|---|
| 1,3-Bis(trifluoromethyl)benzene | 1,3-Dibromo-5,5-dimethylhydantoin (DBH) | 96% Sulfuric acid / Glacial acetic acid | 40-50 °C google.com | 3,5-Bis(trifluoromethyl)bromobenzene |
The strong deactivating nature of the two CF₃ groups and the presence of the bromine atom on the 3,5-bis(trifluoromethyl)bromobenzene ring make further electrophilic substitution on this molecule challenging and generally not a common synthetic route.
Radical Reactions Involving 3,5-Bis(trifluoromethyl)bromobenzene
While electrophilic and nucleophilic reactions are common for aryl halides, 3,5-bis(trifluoromethyl)bromobenzene can also participate in radical reactions. One such transformation is the hydrodebromination of the aromatic ring, which involves the radical-mediated cleavage of the carbon-bromine bond and its replacement with a carbon-hydrogen bond.
Recent studies have shown that 1-bromo-3,5-bis(trifluoromethyl)benzene can undergo hydrodebromination using a photoredox catalyst. rsc.org In a specific example, the reaction was performed using fac-Ir(ppy)₃ as the photocatalyst. rsc.org The product yield was determined by ¹⁹F NMR spectroscopy relative to an internal standard, demonstrating the conversion of the starting material to 1,3-bis(trifluoromethyl)benzene. rsc.org This type of reaction typically proceeds via a radical mechanism where the photocatalyst, upon excitation by light, initiates a single-electron transfer process. This can lead to the formation of an aryl radical, which then abstracts a hydrogen atom from a donor in the reaction mixture to yield the hydrodehalogenated product. While detailed mechanistic studies for this specific substrate are ongoing, the involvement of radical intermediates is a key feature of such photoredox-catalyzed transformations.
Another area where radical chemistry is relevant is in trifluoromethylation reactions. Although not a reaction of 3,5-bis(trifluoromethyl)bromobenzene itself, related boronate complexes have been shown to react with trifluoromethyl radicals. nih.gov This highlights the general capacity of highly fluorinated aromatic compounds to be involved in radical processes. The C-Br bond in 3,5-bis(trifluoromethyl)bromobenzene is also susceptible to cleavage under conditions that generate radicals, making it a potential substrate for radical coupling reactions, though specific examples are less commonly reported than for other aryl bromides.
Applications of 3,5 Bis Trifluoromethyl Bromobenzene in Specialized Chemical Fields
Medicinal Chemistry and Pharmaceutical Development
In the realm of pharmaceutical development, 3,5-Bis(trifluoromethyl)bromobenzene serves as a pivotal intermediate for creating a range of therapeutic agents. google.comgoogle.com Its incorporation into drug candidates is a strategic approach used by medicinal chemists to fine-tune physicochemical properties and enhance the binding affinity of therapeutic compounds. mdpi.com
3,5-Bis(trifluoromethyl)bromobenzene is a crucial intermediate for a valuable class of therapeutic agents possessing pharmacological activity. google.comgoogle.com The presence of the 3,5-bis(trifluoromethyl)phenyl moiety is a feature of several widely used drugs. nih.gov The compound's structure is particularly useful for synthesizing molecules that can interact effectively with biological targets. Processes have been developed to produce 3,5-Bis(trifluoromethyl)bromobenzene efficiently and on a large scale, highlighting its industrial importance in the pharmaceutical sector. google.comgoogle.com
A significant application of 3,5-Bis(trifluoromethyl)bromobenzene is its role as a key intermediate in the synthesis of Substance P (NK-1) receptor antagonists. google.comgoogle.com These antagonists represent a modern approach to treating conditions such as depression and emesis (nausea and vomiting), particularly that induced by chemotherapy. google.comnih.govnih.gov
Substance P is a neuropeptide that transmits signals in the brain and peripheral nervous system; by blocking its receptor (the NK-1 receptor), these antagonists can modulate these signals. nih.gov For example, the compound is a precursor to the synthesis of Aprepitant, an FDA-approved NK-1 receptor antagonist used to prevent chemotherapy-induced and postoperative nausea and vomiting. nih.govresearchgate.net The 3,5-bis(trifluoromethyl)phenyl group is a common structural feature in many potent NK-1 receptor antagonists, contributing to their high affinity for the receptor. nih.gov Research has shown that these antagonists can alter the activity of neurons in key brain regions like the dorsal raphe nucleus, which may contribute to their antidepressant effects. nih.gov
The structural core of 3,5-Bis(trifluoromethyl)bromobenzene is utilized in the design of novel inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov These enzymes are critical targets in the treatment of dementia and other diseases related to a decline in cholinergic neurotransmission, such as Alzheimer's disease. nih.govmdpi.comnih.gov
Researchers have synthesized and evaluated a series of analogues based on N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide. nih.gov These derivatives demonstrated the ability to inhibit both AChE and BuChE. The study found that the substitution pattern on the core structure could be adjusted to modulate the selectivity towards either AChE or BuChE, or to achieve a balanced inhibition of both. nih.gov The most effective inhibitor identified in the study was N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide, which showed superior inhibition of both cholinesterases compared to the initial compound. nih.gov
Table 1: Cholinesterase Inhibition by N-[3,5-Bis(trifluoromethyl)phenyl]benzamide Derivatives This table presents the in vitro inhibitory activity of selected derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), expressed as IC50 values (the concentration required to inhibit 50% of enzyme activity).
| Compound | Target Enzyme | IC50 (μmol·L⁻¹) |
| N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide | AChE | 196.6 |
| N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide | BuChE | 196.2 |
| N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide | AChE | 18.2 |
| N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide | BuChE | 9.2 |
Source: nih.gov
The 3,5-bis(trifluoromethyl)phenyl group, derived from 3,5-Bis(trifluoromethyl)bromobenzene, is a key component in the synthesis of new antimicrobial agents. nih.gov The strategic placement of trifluoromethyl groups on a phenyl ring is known to improve the pharmacodynamic and pharmacokinetic properties of compounds, making them potent growth inhibitors of various bacterial strains, including drug-resistant ones like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
A study focused on novel pyrazole (B372694) derivatives incorporating the 3,5-bis(trifluoromethyl)phenyl moiety reported significant antimicrobial activity. nih.gov These compounds were particularly effective against Gram-positive bacteria, although they showed no activity against Gram-negative strains. The research indicated that hydrophobic substituents on the aniline (B41778) part of the pyrazole derivatives generally increased the antimicrobial potency. nih.gov
Table 2: Antimicrobial Activity of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives This table shows the Minimum Inhibitory Concentration (MIC) values for selected derivatives against various Gram-positive bacterial strains. MIC is the lowest concentration of a chemical that prevents visible growth of a bacterium.
| Derivative | S. aureus (MIC μg/mL) | S. epidermidis (MIC μg/mL) | Enterococcus spp. (MIC μg/mL) | B. subtilis (MIC μg/mL) |
| Phenyl-substituted | 2 | - | - | - |
| 4-Isopropyl aniline | 1-2 | 1-2 | 1-2 | 1-2 |
| Methyl sulfide (B99878) attached | 1-4 | - | - | - |
| Phenoxy-substituted | 1 | 1 | 1 | 1 |
Source: nih.gov
Derivatives of 3,5-Bis(trifluoromethyl)bromobenzene have also been investigated for their potential as anticancer agents. nih.gov The Substance P/NK-1 receptor system, a target for derivatives of this compound, is known to be involved in cancer progression, including tumor cell proliferation and the prevention of apoptosis (programmed cell death). mdpi.comscispace.com Consequently, NK-1 receptor antagonists are being explored as broad-spectrum antitumor drugs. mdpi.comscispace.com
One specific derivative, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC), has demonstrated notable anticancer effects. nih.gov In a study, NHDC was shown to inhibit the growth of liver cancer cells (HepG2, Hep3B) and prevent the formation of tumor colonies in a concentration-dependent manner. nih.gov This inhibitory action was linked to the induction of apoptosis and the suppression of the STAT3 signaling pathway, which is often overactive in cancer. nih.gov The study confirmed that NHDC directly binds to a protein called HNF 4α, which plays a role in regulating tumor growth. nih.gov
Table 3: Anticancer Activity of NHDC Derivative This table summarizes the findings of an in vitro study on the effect of a 3,5-Bis(trifluoromethyl)bromobenzene derivative on liver cancer cells.
| Compound | Cell Lines | Concentration Range | Observed Effects |
| N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC) | HepG2, Hep3B | 1-10.8 µM | Inhibition of cell growth, Inhibition of colony formation, Induction of apoptosis, Inhibition of STAT3 pathway |
Source: nih.gov
Agrochemical Intermediates and Related Applications
In addition to its pharmaceutical applications, 3,5-Bis(trifluoromethyl)bromobenzene is utilized as an intermediate in the agrochemical industry. xinchem.com The inclusion of trifluoromethyl groups in agrochemical compounds can enhance their efficacy and stability. While detailed public research on specific agrochemical end-products derived from this compound is less extensive than in the pharmaceutical sector, its role as a building block is acknowledged by chemical suppliers who market it for applications in this field. oakwoodchemical.comxinchem.com
Material Science and Advanced Materials Development
The distinct substitution pattern of 3,5-bis(trifluoromethyl)bromobenzene makes it a valuable precursor for materials with tailored properties. The electron-withdrawing nature of the trifluoromethyl groups significantly influences the electronic and physical characteristics of the resulting materials.
Synthesis of Liquid Crystals
The incorporation of fluorine atoms into organic molecules can lead to significant variations in their chemical and physical properties, which is a key consideration in the design of liquid crystals (LCs). nih.gov The trifluoromethyl group, in particular, is a stable and powerful electron-attracting group. nih.gov The introduction of such fluorinated moieties can influence the mesomorphic behavior, dielectric anisotropy, and viscosity of liquid crystalline compounds. nih.gov
While direct synthesis of commercial liquid crystals from 3,5-bis(trifluoromethyl)bromobenzene is not widely documented in readily available literature, the 3,5-bis(trifluoromethyl)phenyl moiety is a subject of interest in the design of new liquid crystalline materials. For instance, new organic derivatives, such as (E)-3(or4)-(alkyloxy)-N-{(trifluoromethyl)benzylidene}aniline, have been synthesized and their liquid crystalline behaviors examined. nih.gov The study of such compounds helps in understanding how the position and number of trifluoromethyl groups on the phenyl ring affect the liquid crystalline properties. nih.gov The bulkiness of the trifluoromethyl group can also play a role in discouraging anti-parallel molecular association, which is a crucial factor in determining the mesophase behavior. nih.gov
Components in Advanced Polymers and Coatings
3,5-Bis(trifluoromethyl)bromobenzene is a key starting material for the synthesis of sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF). sigmaaldrich.com This borate (B1201080) is utilized as an initiator or co-initiator in cationic polymerization, a process for creating polymers from monomers with electron-donating substituents. nih.govwikipedia.org
In the realm of advanced polymer synthesis, NaBArF has been instrumental in the controlled cationic reversible addition-fragmentation chain-transfer (RAFT) polymerization of various monomers, including isobutyl vinyl ether (IBVE), ethyl vinyl ether, and p-methoxystyrene. nih.gov The use of the weakly coordinating BArF anion allows for the generation of polymers with well-defined properties. For example, in the RAFT polymerization of IBVE, the use of NaBArF as a co-initiator with a trithiocarbonate (B1256668) transfer agent resulted in a nearly atactic poly(IBVE) with a narrow molecular weight distribution (Mw/Mn < 1.1). nih.gov The ability to control the molecular weight and achieve a narrow distribution is critical for producing polymers with consistent and predictable properties, which is essential for high-performance applications. mdpi.comboronmolecular.com
The properties of the resulting polymers, such as their stereochemistry and terminal structure, can be influenced by the choice of the counteranion, with the BArF anion being particularly effective for achieving controlled polymerization. nih.gov This control over the polymerization process is crucial for developing advanced polymers with tailored characteristics for specialized applications.
Development of Materials with Specific Electronic Properties
The derivative of 3,5-bis(trifluoromethyl)bromobenzene, sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF), plays a significant role in the development of materials with specific electronic, particularly ionic, properties. The large, weakly coordinating nature of the tetrakis[3,5-bis(trifluoromethyl)phenyl]borate anion (often abbreviated as [BArF]⁻) is key to these applications. sigmaaldrich.com
One notable application is in the field of electrochemistry, specifically in the development of advanced battery technologies. A study has explored the use of sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate as a bifunctional additive for long-lifespan sodium-ion batteries with a NaNi₀.₃₃Fe₀.₃₃Mn₀.₃₃O₂ cathode. The unique properties of the [BArF]⁻ anion can contribute to the stability and performance of the electrolyte, which is a critical component of the battery.
Furthermore, NaBArF is used as a lipophilic additive in the creation of ion-selective membranes. sigmaaldrich.comchemicalbook.com These membranes are designed to be selectively permeable to specific ions, a property that is fundamental to the function of ion-selective electrodes and other sensory devices. The lipophilicity and stability of the [BArF]⁻ anion help to ensure the proper functioning and longevity of these membranes. sigmaaldrich.com
Catalysis and Ligand Design
The electronic characteristics of the 3,5-bis(trifluoromethyl)phenyl group make it a valuable component in the design of catalysts and ligands for a variety of organic transformations.
Catalyst Precursor and Reagent in Organic Transformations
3,5-Bis(trifluoromethyl)bromobenzene serves as a precursor to several important catalytic species. It is the starting material for the synthesis of sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF), which is not only used in polymerization but also acts as a catalyst or a precursor to other catalysts. sigmaaldrich.com NaBArF is employed as a catalyst in the cyclopolymerization of functionalized trienes and can be used to generate and stabilize cationic electrophilic metal alkyl complexes for various transformations, including olefin hydrogenation and hydrosilylation. sigmaaldrich.com
Furthermore, derivatives of 3,5-bis(trifluoromethyl)bromobenzene are used to synthesize specialized phosphine (B1218219) ligands. One such ligand is tris[3,5-bis(trifluoromethyl)phenyl]phosphine. This electron-deficient phosphine ligand has been utilized in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental C-C and C-heteroatom bond-forming reactions in organic synthesis. tcichemicals.com
| Reaction Type | Description |
|---|---|
| Suzuki-Miyaura Coupling | Cross-coupling of an organoboron compound with an organohalide. |
| Heck Reaction | Reaction of an unsaturated halide with an alkene. |
| Sonogashira Coupling | Coupling of a terminal alkyne with an aryl or vinyl halide. |
| Stille Coupling | Coupling of an organotin compound with an sp²-hybridized organohalide. |
| Negishi Coupling | Cross-coupling reaction between an organozinc compound and an organohalide. |
| Hiyama Coupling | Cross-coupling reaction of organosilanes with organic halides. |
| Buchwald-Hartwig Cross Coupling | Formation of carbon-nitrogen and carbon-oxygen bonds via palladium-catalyzed coupling of amines or alcohols with aryl halides. |
The use of this specific phosphine ligand can influence the efficiency and selectivity of these important synthetic transformations.
Role in C-H Bond Activation
Derivatives of 3,5-bis(trifluoromethyl)bromobenzene play an indirect but important role in the study of C-H activation catalysis. The tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ([BArF]⁻) anion is frequently used as a weakly coordinating anion in studies of reactive cationic transition metal complexes. These complexes are often the active catalysts in C-H activation reactions. The non-coordinating nature of the [BArF]⁻ anion helps to maintain the high reactivity of the cationic metal center, which is essential for the C-H activation step.
Ligand Synthesis (e.g., trifluoromethylated phosphines)
3,5-Bis(trifluoromethyl)bromobenzene is a critical starting material for the synthesis of specialized ligands, particularly electron-deficient phosphines that are valuable in catalysis. The strong electron-withdrawing nature of the two trifluoromethyl (-CF3) groups on the phenyl ring significantly influences the electronic properties of the resulting ligands, enhancing their performance in various catalytic reactions. chemimpex.com
A primary route to these ligands involves the initial conversion of 3,5-bis(trifluoromethyl)bromobenzene into a more reactive organometallic intermediate, such as a Grignard reagent or an organolithium species. This intermediate is then reacted with a phosphorus electrophile, like phosphorus trichloride (B1173362) (PCl₃) or a dialkyl/diarylchlorophosphine, to form the desired phosphine.
A well-documented example is the synthesis of bis[3,5-bis(trifluoromethyl)phenyl]phosphine. orgsyn.org In this procedure, 3,5-bis(trifluoromethyl)bromobenzene is first reacted with an organomagnesium compound to form the corresponding Grignard reagent. This is subsequently treated with diethyl phosphite (B83602) to yield the secondary phosphine oxide, which is then reduced to the final secondary phosphine. orgsyn.org A similar strategy can be employed to create tertiary phosphines, such as the commercially significant Tris[3,5-bis(trifluoromethyl)phenyl]phosphine, by using phosphorus trichloride as the phosphorus source. sigmaaldrich.com The general approach for synthesizing tertiary phosphines involves the reaction of an organolithium or Grignard reagent with a halogenated phosphine. rsc.org
Table 1: Synthesis of Trifluoromethylated Phosphines from 3,5-Bis(trifluoromethyl)bromobenzene
| Starting Material | Key Reagents | Intermediate | Product |
| 3,5-Bis(trifluoromethyl)bromobenzene | 1. Isopropylmagnesium chloride 2. Diethyl phosphite 3. Reducing agent | 3,5-Bis(trifluoromethyl)phenyl Grignard reagent | Bis[3,5-bis(trifluoromethyl)phenyl]phosphine |
| 3,5-Bis(trifluoromethyl)bromobenzene | 1. n-Butyllithium or Mg 2. Phosphorus trichloride (PCl₃) | 3,5-Bis(trifluoromethyl)phenyl lithium or Grignard reagent | Tris[3,5-bis(trifluoromethyl)phenyl]phosphine |
This table is a representation of general synthetic strategies and may not reflect the exact stoichiometry or reaction conditions.
The resulting phosphine ligands, particularly Tris[3,5-bis(trifluoromethyl)phenyl]phosphine, are utilized in a wide array of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. sigmaaldrich.com
Stabilization of Reactive Intermediates in Catalytic Cycles
The unique electronic properties of the 3,5-bis(trifluoromethyl)phenyl moiety, derived from 3,5-bis(trifluoromethyl)bromobenzene, make it exceptionally effective at stabilizing reactive intermediates in various catalytic cycles. This stabilization can occur through several mechanisms, including inductive effects, the formation of non-coordinating anions, and hydrogen bonding interactions.
The two trifluoromethyl groups are powerful electron-withdrawing groups, which decrease the electron density on the central atom of the ligand or counter-ion. chemimpex.com This electronic influence is crucial for stabilizing highly reactive species that are generated during a catalytic reaction.
Stabilization in Organometallic Catalysis:
In palladium-catalyzed cross-coupling reactions, ligands containing the 3,5-bis(trifluoromethyl)phenyl group can stabilize the metal center. For instance, the electron-poor palladium(0) complex bearing Tris[3,5-bis(trifluoromethyl)phenyl]phosphine ligands has been shown to facilitate a catalytic cycle for alkyl-alkyl coupling that proceeds through an anionic palladate intermediate. This is a reversal of the standard catalytic cycle and is made possible by the ability of the electron-deficient phosphine to stabilize the anionic palladium species. nih.gov The strong electron-withdrawing nature of the CF₃ groups makes the phosphine a better π-acceptor, which can stabilize electron-rich metal centers and influence the rates of oxidative addition and reductive elimination. nih.govnih.gov
Formation of Weakly Coordinating Anions:
3,5-Bis(trifluoromethyl)bromobenzene is a precursor to one of the most widely used weakly coordinating anions, the tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF) anion. This large, sterically hindered anion with diffuse negative charge is exceptionally stable and non-coordinating. rsc.org In catalysis, BArF is used as a counter-ion to stabilize highly electrophilic and reactive cationic metal centers, preventing them from deactivating while allowing them to remain catalytically active.
Stabilization through Hydrogen Bonding in Organocatalysis:
The 3,5-bis(trifluoromethyl)phenyl motif is a cornerstone in the design of hydrogen-bond-donating organocatalysts, such as N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea. orgsyn.org In these catalysts, the acidic N-H protons form strong hydrogen bonds with substrates, activating them and stabilizing the developing negative charge in the transition state. orgsyn.org The electron-withdrawing trifluoromethyl groups enhance the acidity of the N-H protons, making the catalyst a more effective hydrogen-bond donor.
Table 2: Examples of Stabilization by the 3,5-Bis(trifluoromethyl)phenyl Moiety
| Catalyst/Compound Type | Role of 3,5-Bis(trifluoromethyl)phenyl Group | Catalytic Application Example |
| Tris[3,5-bis(trifluoromethyl)phenyl]phosphine-Palladium Complex | Stabilizes anionic palladium intermediates through strong π-acidity. | Alkyl-alkyl cross-coupling reactions. nih.gov |
| Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF) | Acts as a large, non-coordinating anion to stabilize cationic catalysts. | Ziegler-Natta and other polymerization catalysis. rsc.org |
| N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea | Enhances hydrogen-bond donating ability to stabilize anionic transition states. | Various organocatalytic transformations. orgsyn.org |
Computational and Theoretical Investigations of 3,5 Bis Trifluoromethyl Bromobenzene
Density Functional Theory (DFT) Studies on Molecular Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For derivatives of 3,5-bis(trifluoromethyl)bromobenzene, such as N-(3,5-bis(trifluoromethyl)benzyl)stearamide, DFT calculations, specifically using the B3LYP method with a 6-311+G(d,p) basis set, have been employed to determine their optimized molecular structures in the gas phase. chemicalbook.com These studies are fundamental to understanding the molecule's stability and the spatial arrangement of its atoms.
Interactive Table: Key Molecular Properties of 3,5-Bis(trifluoromethyl)bromobenzene Note: Some values are based on publicly available data and may not be derived from specific DFT studies cited in this article.
| Property | Value | Source |
| Molecular Formula | C₈H₃BrF₆ | [NIST] |
| Molecular Weight | 293.004 g/mol | [NIST] |
| CAS Number | 328-70-1 | [NIST] |
| Melting Point | -16.0°C | [Thermo Scientific] |
| Boiling Point | 154.0°C | [Thermo Scientific] |
| Density | 1.7100 g/mL | [Thermo Scientific] |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool to visualize the charge distribution on a molecule's surface, thereby predicting its reactive sites for electrophilic and nucleophilic attack. nist.gov The MEP is mapped onto a constant electron density surface, with different colors representing varying electrostatic potentials. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent regions of neutral or near-neutral potential.
For a related compound, N-(3,5-bis(trifluoromethyl)benzyl)stearamide, MEP analysis revealed an electron-rich region around the carbonyl oxygen, making it a likely site for electrophilic interaction. chemicalbook.com Conversely, an electron-deficient area was identified around the amide nitrogen. chemicalbook.com In the case of 3,5-bis(trifluoromethyl)bromobenzene, the electronegative fluorine atoms of the two CF₃ groups and the bromine atom would create significant regions of negative electrostatic potential. The hydrogen atoms on the aromatic ring would correspond to areas of positive potential. The regions on the benzene (B151609) ring ortho and para to the bromine atom are expected to be electron-deficient due to the strong inductive and mesomeric electron-withdrawing effects of the trifluoromethyl groups, making them potential sites for nucleophilic attack.
Frontier Molecular Orbital (FMO) Analysis and Global Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). oakwoodchemical.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. oakwoodchemical.com
In a study of N-(3,5-bis(trifluoromethyl)benzyl)stearamide, the HOMO was found to be located over the amide nitrogen, while the LUMO was primarily distributed over the 3,5-bis(trifluoromethyl)phenyl moiety. mdpi.com The large HOMO-LUMO energy gap of 5.54 eV in this related amide suggests low chemical reactivity and high stability. mdpi.com For 3,5-bis(trifluoromethyl)phenylboronic acid, another analogous compound, the HOMO-LUMO gap was calculated to be 0.165 eV, indicating significant potential for charge transfer within the molecule.
Interactive Table: Calculated Global Reactivity Descriptors for an Analogous Compound Data for N-(3,5-bis(trifluoromethyl)benzyl)stearamide mdpi.com
| Descriptor | Symbol | Value (eV) |
| HOMO Energy | E(HOMO) | -7.38 |
| LUMO Energy | E(LUMO) | -1.84 |
| HOMO-LUMO Gap | ΔE | 5.54 |
| Chemical Potential | µ | -4.61 |
| Electronegativity | χ | 4.61 |
| Chemical Hardness | η | 5.54 |
Spectroscopic Analysis through Computational Modeling
Computational methods are frequently used to simulate and help interpret experimental spectra, such as infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. For instance, DFT calculations have been used to compute the fundamental vibrational frequencies and the intensity of vibrational bands for compounds like N-(3,5-bis(trifluoromethyl)benzyl)stearamide, showing good agreement with experimental IR spectra. chemicalbook.com Similarly, for 3,5-bis(trifluoromethyl)phenylboronic acid, DFT calculations at the B3LYP/6-311G(d,p) level were used to perform a normal coordinate analysis and assign vibrational frequencies observed in the FT-IR spectrum.
The National Institute of Standards and Technology (NIST) provides experimental IR and mass spectra for 3,5-bis(trifluoromethyl)bromobenzene. nist.gov The IR spectrum shows characteristic absorption bands corresponding to the vibrations of the C-H, C-C, C-Br, and C-F bonds. Computational modeling could be used to assign these specific bands to their corresponding vibrational modes, providing a more detailed understanding of the molecule's dynamics. Similarly, while experimental ¹H and ¹³C NMR spectra are available from various sources, computational prediction of chemical shifts can aid in the definitive assignment of signals, especially in complex molecules.
Derivatives and Analogues of 3,5 Bis Trifluoromethyl Bromobenzene
Synthesis and Functionalization of Substituted Benzene (B151609) Derivatives
The synthesis of 3,5-bis(trifluoromethyl)bromobenzene, a key intermediate for various pharmacologically active compounds, can be achieved through the bromination of 1,3-bis(trifluoromethyl)benzene (B1330116). google.com A notable process involves using 1,3-dibromo-5,5-dimethylhydantoin (B127087) in a mixture of glacial acetic acid and 96% sulfuric acid. google.com This method is advantageous for its potential in large-scale manufacturing due to the use of cost-effective and readily available reagents. google.com The reaction temperature is typically maintained between 10 and 70°C, with a preferred range of 40 to 50°C. google.com
Further functionalization of the 3,5-bis(trifluoromethyl)phenyl moiety is demonstrated in the synthesis of N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine. mdpi.com This process starts with the nucleophilic aromatic substitution reaction between 3,5-bis(trifluoromethyl)benzylamine (B151408) and 1-fluoro-2-nitrobenzene (B31998) to yield N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline. mdpi.com Subsequent catalytic hydrogenation of the nitro group leads to the desired diamine product. mdpi.com
Another functionalization pathway involves the selective C–F bond manipulation of trifluoromethylarenes. nih.gov Photoredox catalysis can be employed for the defluoroalkylation of unactivated trifluoromethylaromatics, providing a route to difluoroalkyl aromatics. nih.gov
Pyrazole (B372694) and Pyrazoline Derivatives Containing Bis(trifluoromethyl)phenyl Moieties
A series of novel pyrazole derivatives featuring the 3,5-bis(trifluoromethyl)phenyl group have been synthesized and shown to be potent growth inhibitors of various bacterial strains, including methicillin-resistant S. aureus (MRSA). mdpi.com The synthesis begins with the reaction of 3',5'-bis(trifluoromethyl)acetophenone (B56603) with 4-hydrazinobenzoic acid to form a hydrazone intermediate. mdpi.com This intermediate is then treated with the Vilsmeier-Haack reagent to construct the pyrazole ring and introduce a formyl group, yielding a pyrazole aldehyde. mdpi.com Finally, reductive amination of this aldehyde with various anilines produces the target 3,5-bis(trifluoromethyl)phenyl substituted pyrazole derivatives. mdpi.com
These compounds have demonstrated significant antimicrobial activity, with some exhibiting minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL against planktonic Gram-positive bacteria. mdpi.comnih.gov Certain derivatives are also effective against S. aureus biofilms. mdpi.comnih.gov
Pyrazolines, which are five-membered heterocyclic compounds with two nitrogen atoms, are also known for their diverse biological activities. ontosight.aitandfonline.com Derivatives containing the trifluoromethylphenyl group have been explored for their potential as anti-inflammatory, antimicrobial, and anticancer agents. ontosight.ai An efficient [3 + 2] cycloaddition reaction of trifluoromethyl hydrazonoyl bromides with trifluoromethyl-substituted alkenes has been developed to produce a variety of 3,5-bis(fluoroalkyl)pyrazoles and pyrazolines. rsc.org
Amide Derivatives, e.g., N-(3,5-Bis(trifluoromethyl)benzyl)stearamide
The novel fatty acid amide, N-(3,5-bis(trifluoromethyl)benzyl)stearamide, has been synthesized through a solventless direct amidation reaction. mdpi.comproquest.comresearchgate.net This method involves heating a mixture of stearic acid and 3,5-bis(trifluoromethyl)benzylamine at 140°C for 24 hours under metal- and catalyst-free conditions. mdpi.comproquest.comresearchgate.net The reaction is conducted in air without the need for special treatments or activation, making it a practical approach. mdpi.comproquest.com The formation of the amide is confirmed by the removal of water vapor, which shifts the equilibrium towards the product. mdpi.comproquest.com The resulting amide has been fully characterized using various spectroscopic techniques, including IR, UV–Vis, 1D and 2D NMR spectroscopy, and mass spectrometry. mdpi.comproquest.com
The synthesis of 3,5-bis(trifluoromethyl)benzamide (B1297820) itself typically involves the reaction of 3,5-bis(trifluoromethyl)benzoic acid with ammonia (B1221849) or an amine in the presence of a coupling agent. ontosight.ai This compound serves as a building block for more complex molecules with potential biological activity. ontosight.ai
Phosphine (B1218219) and Phosphine Oxide Derivatives
Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide is a notable derivative in this class. nih.govresearchgate.net Its molecular structure has been elucidated by X-ray crystallography, revealing a nearly ideal tetrahedral geometry around the phosphorus atom. nih.govresearchgate.net The P=O bond distance is 1.475 (3) Å, and the average P—C bond distance is 1.813 Å. nih.govresearchgate.net The presence of the electron-withdrawing trifluoromethyl groups on the phenyl rings is believed to cause a slight lengthening of the P-C bonds compared to triphenylphosphine (B44618) oxide. researchgate.net The crystal structure is stabilized by intermolecular C—H⋯O and C—H⋯F interactions. nih.govresearchgate.net
Another related compound is bis(3,5-di(trifluoromethyl)phenyl)phosphine, which is utilized as a ligand in various cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. sigmaaldrich.com
Iron(II) Complexes Featuring Bis(trifluoromethyl)phenyl Ligands
Iron(II) complexes incorporating ligands with the 3,5-bis(trifluoromethyl)phenyl moiety are significant in coordination chemistry. A series of cationic terminal-bound PH3 complexes of iron(II) have been synthesized and characterized. acs.orgnih.gov These syntheses often employ NaBArF4, where BArF4 is the tetrakis(3,5-bis(trifluoromethyl)phenyl)borate anion, as a source for a bulky, weakly coordinating counteranion. acs.orgnih.gov
For example, the reaction of [Fe(dppm)2Cl2] with NaBArF4 in the presence of PH3 generates [Fe(dppm)(Cl)(PH3)][BArF4]. acs.orgnih.gov The BArF4- anion, derived from 3,5-bis(trifluoromethyl)bromobenzene, is crucial for isolating these cationic iron complexes due to its poor coordinating ability. acs.orgnih.govchemicalbook.com This approach has enabled the isolation and rigorous characterization of various iron(II) bisphosphine complexes with terminal PH3 ligands. acs.orgnih.gov
Analytical and Characterization Techniques for 3,5 Bis Trifluoromethyl Bromobenzene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3,5-bis(trifluoromethyl)bromobenzene. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum of 3,5-bis(trifluoromethyl)bromobenzene is characterized by its simplicity, arising from the symmetrical substitution pattern of the benzene (B151609) ring. The spectrum typically displays two distinct signals corresponding to the two types of aromatic protons.
| Assignment | Chemical Shift (ppm) |
| H-2, H-6 | 7.962 |
| H-4 | 7.827 |
| Table 1: ¹H NMR spectral data for 3,5-bis(trifluoromethyl)bromobenzene in CDCl₃ at 400 MHz. chemicalbook.com |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The spectrum shows distinct signals for the bromine-substituted carbon, the carbons bearing the trifluoromethyl groups, the unsubstituted aromatic carbons, and the carbons of the trifluoromethyl groups themselves. The significant downfield shift of the carbons attached to the highly electronegative fluorine atoms is a characteristic feature.
Mass Spectrometry (MS)
Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of 3,5-bis(trifluoromethyl)bromobenzene, confirming its elemental composition. Electron ionization (EI) is a common technique used for this purpose. The mass spectrum exhibits a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br), with the molecular ion peaks [M]⁺ and [M+2]⁺ appearing in an approximate 1:1 ratio.
Key Fragmentation Peaks:
m/z 292/294: Molecular ion peak corresponding to [C₈H₃BrF₆]⁺. chemicalbook.com
m/z 213: Loss of bromine, [C₈H₃F₆]⁺. chemicalbook.com
m/z 163: A significant fragment, likely corresponding to [C₇H₃F₄]⁺ after rearrangement. chemicalbook.com
| m/z | Relative Intensity (%) | Assignment |
| 294 | 97.2 | [M+2]⁺ |
| 292 | 100.0 | [M]⁺ |
| 275 | 22.2 | [M-F+2]⁺ |
| 273 | 22.6 | [M-F]⁺ |
| 213 | 78.4 | [M-Br]⁺ |
| 194 | 9.6 | [M-Br-F]⁺ |
| 163 | 22.9 | [C₇H₃F₄]⁺ |
| 145 | 1.7 | [C₇H₄F₃]⁺ |
| 125 | 6.3 | [C₆H₂F₃]⁺ |
| 75 | 10.7 | [C₆H₃]⁺ |
| Table 2: Prominent peaks in the mass spectrum of 3,5-bis(trifluoromethyl)bromobenzene. chemicalbook.com |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in 3,5-bis(trifluoromethyl)bromobenzene. The spectrum is characterized by strong absorption bands corresponding to the C-F bonds of the trifluoromethyl groups and various vibrations of the substituted benzene ring.
Characteristic IR Absorptions:
C-H stretching (aromatic): Typically observed above 3000 cm⁻¹.
C=C stretching (aromatic): A series of bands in the 1400-1600 cm⁻¹ region.
C-F stretching: Strong, characteristic absorptions in the 1100-1350 cm⁻¹ region.
C-Br stretching: Generally found in the lower frequency region of the spectrum.
The NIST WebBook provides a reference IR spectrum for 3,5-bis(trifluoromethyl)bromobenzene, which can be used for comparison and identification. nist.gov Commercial suppliers also confirm the identity of their product by ensuring the IR spectrum conforms to a standard. thermofisher.com
Gas Chromatography (GC) for Purity and Byproduct Analysis
Gas chromatography (GC) is a primary method for assessing the purity of 3,5-bis(trifluoromethyl)bromobenzene and for detecting and quantifying any byproducts from its synthesis. Due to its volatility, this compound is well-suited for GC analysis. Commercial grades of 3,5-bis(trifluoromethyl)bromobenzene typically specify a purity of greater than 98.0% or 98.5% as determined by GC. thermofisher.comfishersci.ca The technique can effectively separate the main compound from starting materials, solvents, and other related aromatic compounds.
X-ray Crystallography for Structural Elucidation of Derivatives
While 3,5-bis(trifluoromethyl)bromobenzene is a liquid at room temperature, X-ray crystallography is an essential technique for determining the precise three-dimensional structure of its solid derivatives. This method provides definitive proof of structure, including bond lengths, bond angles, and intermolecular interactions in the crystalline state.
For instance, the crystal structure of 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one , a derivative of 3,5-bis(trifluoromethyl)bromobenzene, has been reported. nih.goviucr.org The study revealed that this compound crystallizes in the monoclinic space group P2₁/c. nih.goviucr.org The crystallographic data provides valuable insights into the conformation and packing of molecules containing the 3,5-bis(trifluoromethyl)phenyl moiety.
| Parameter | Value |
| Chemical Formula | C₁₀H₅BrF₆O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Z | 4 |
| Table 3: Selected crystallographic data for 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one. nih.goviucr.org |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing experimental evidence for its chemical formula. For 3,5-bis(trifluoromethyl)bromobenzene (C₈H₃BrF₆), the theoretical elemental composition can be calculated from its molecular weight (293.00 g/mol ). medchemexpress.com This analysis is crucial for confirming the identity and purity of a newly synthesized batch of the compound. The results are typically expected to be within ±0.4% of the theoretical values for a pure sample.
Theoretical Elemental Composition of C₈H₃BrF₆:
Carbon (C): 32.79%
Hydrogen (H): 1.03%
Bromine (Br): 27.27%
Fluorine (F): 38.90%
UV-Vis Spectroscopy
Safety and Environmental Considerations in 3,5 Bis Trifluoromethyl Bromobenzene Research
The use of 3,5-bis(trifluoromethyl)bromobenzene in a research context necessitates stringent safety protocols and environmental considerations. Due to its chemical properties and the nature of the reactions in which it is often employed, a comprehensive understanding of its hazards, the risks associated with its intermediates, and proper disposal methods is critical for ensuring laboratory safety and minimizing environmental impact.
Q & A
Q. What are the recommended synthetic routes for preparing 3,5-bis(trifluoromethyl)bromobenzene, and how can reaction efficiency be optimized?
- Methodological Answer: The compound is typically synthesized via electrophilic aromatic substitution, where bromine is introduced to a pre-functionalized 3,5-bis(trifluoromethyl)benzene derivative. Optimization involves controlling reaction temperature (e.g., 0–25°C) and using Lewis acids like FeBr₃ to enhance regioselectivity. Post-synthesis purification via fractional distillation (bp ~154°C) or recrystallization (solvent: hexane/ethyl acetate) ensures high purity (>95%). Monitor reaction progress using thin-layer chromatography (TLC) with UV detection .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 3,5-bis(trifluoromethyl)bromobenzene?
- Methodological Answer:
- Gas Chromatography-Mass Spectrometry (GC-MS): Confirms molecular weight (293.00 g/mol) and purity. The NIST database provides reference spectra (e.g., MS-IW-8120) for comparison .
- NMR Spectroscopy: ¹H NMR (δ 7.8–8.2 ppm, aromatic protons) and ¹⁹F NMR (δ -63 to -65 ppm, CF₃ groups) resolve structural features. Use deuterated chloroform (CDCl₃) as a solvent .
- Elemental Analysis: Validates C, H, Br, and F content against theoretical values (e.g., C: 32.80%, Br: 27.28%, F: 38.88%) .
Q. How should researchers handle and store 3,5-bis(trifluoromethyl)bromobenzene to ensure stability?
- Methodological Answer: Store in amber glass containers under inert gas (N₂ or Ar) at 2–8°C to prevent moisture absorption and thermal decomposition. Avoid prolonged exposure to light, which may induce radical bromine dissociation. Conduct stability tests via accelerated aging (40°C/75% RH for 4 weeks) and monitor purity using GC .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of 3,5-bis(trifluoromethyl)bromobenzene in cross-coupling reactions?
- Methodological Answer: The electron-withdrawing trifluoromethyl groups activate the aryl bromide toward Suzuki-Miyaura couplings by polarizing the C–Br bond. Use Pd(PPh₃)₄ as a catalyst and Cs₂CO₃ as a base in THF/H₂O (3:1) at 80°C. Kinetic studies (e.g., variable-temperature NMR) reveal a concerted metalation-deprotonation mechanism. Competitor experiments with para-substituted analogs highlight steric effects at the 3,5-positions .
Q. How can researchers address challenges in quantifying trace impurities (e.g., di-brominated byproducts) during synthesis?
- Methodological Answer: Employ high-resolution LC-MS with a C18 column (acetonitrile/water gradient) to separate and quantify impurities. Di-brominated species (e.g., 3,5-bis(trifluoromethyl)-1,2-dibromobenzene) elute earlier than the target compound. Use calibration curves with synthesized impurity standards for accurate quantification. Limit detection to <0.1% w/w .
Q. What computational methods predict the thermodynamic stability and electronic properties of 3,5-bis(trifluoromethyl)bromobenzene?
- Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model the compound’s electrostatic potential, revealing high electron deficiency at the bromine-bearing carbon. Solvation models (e.g., COSMO-RS) predict solubility in non-polar solvents. Transition-state analysis (IRC) evaluates activation barriers for substitution reactions .
Q. How does the compound’s fluorinated structure influence its application in designing bioactive molecules?
- Methodological Answer: The trifluoromethyl groups enhance metabolic stability and lipophilicity, making the compound a key intermediate in pharmaceuticals (e.g., kinase inhibitors). Structure-activity relationship (SAR) studies involve substituting the bromide with amines or boronate esters for further functionalization. In vitro assays (e.g., microsomal stability) validate improved pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
